

Comprehensive Spectroscopic Characterization of p-Pentyl-Anisole

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Compound of Interest

Compound Name: Anisole, p-pentyl-

CAS No.: 20056-58-0

Cat. No.: B1605434

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CAS Registry Number: 20056-58-0 IUPAC Name: 1-Methoxy-4-pentylbenzene Molecular Formula:

Molecular Weight: 178.27 g/mol [1]

Executive Technical Summary

p-Pentyl-anisole is a para-substituted aromatic ether featuring an electron-donating methoxy group and a hydrophobic pentyl chain.[2] This amphiphilic structure makes it a critical intermediate in the synthesis of liquid crystals (mesogens) and a functional component in fragrance chemistry.

Accurate characterization requires distinguishing the para-substitution pattern from ortho/meta isomers and verifying the integrity of the pentyl chain. This guide outlines the definitive Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) signatures required for this validation.

Mass Spectrometry (EI-MS) Analysis

Methodology: Electron Ionization (70 eV).

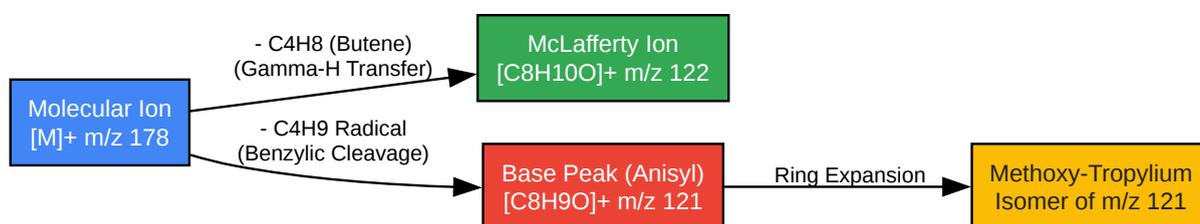
The mass spectrum of p-pentyl-anisole is dominated by benzylic cleavage stabilized by the methoxy group. The fragmentation pattern provides a self-validating structural fingerprint.

Key Diagnostic Ions

m/z (Mass-to-Charge)	Relative Intensity	Fragment Identity	Mechanistic Origin
178	~15-25%		Molecular Ion (Stable aromatic system)
122	~10-20%		McLafferty Rearrangement (Loss of butene)
121	100% (Base Peak)		Benzylic Cleavage (p-Methoxybenzyl cation)
77	~5-10%		Phenyl cation (Secondary fragmentation)

Fragmentation Logic & Pathway

The stability of the base peak (m/z 121) is driven by the resonance stabilization of the p-methoxybenzyl cation (anisyl cation). The presence of the m/z 122 peak is crucial for distinguishing the n-pentyl chain from branched isomers that lack the necessary gamma-hydrogen for McLafferty rearrangement.



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Figure 1: EI-MS Fragmentation Pathway. The competition between Benzylic cleavage (m/z 121) and McLafferty rearrangement (m/z 122) confirms the linear alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

(Chloroform-d) Reference: TMS (

0.00 ppm)

NMR provides the definitive proof of the 1,4-disubstitution pattern and the linearity of the pentyl chain.

H NMR Data (Proton)

The aromatic region displays a characteristic

system (often appearing as two doublets), indicative of para-substitution with substituents of differing electronegativity.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.95 - 7.15	Doublet (Hz)	2H	Ar-H (meta to OMe)	Ortho to the alkyl group.
6.75 - 6.85	Doublet (Hz)	2H	Ar-H (ortho to OMe)	Shielded by electron-donating OMe.
3.79	Singlet	3H		Characteristic methoxy signal.
2.55	Triplet (Hz)	2H		Benzylic protons.
1.55 - 1.65	Quintet/Multiplet	2H		Shielded from ring current.
1.25 - 1.40	Multiplet	4H		Bulk methylene chain.
0.89	Triplet (Hz)	3H	Terminal	Confirms chain end.

C NMR Data (Carbon)

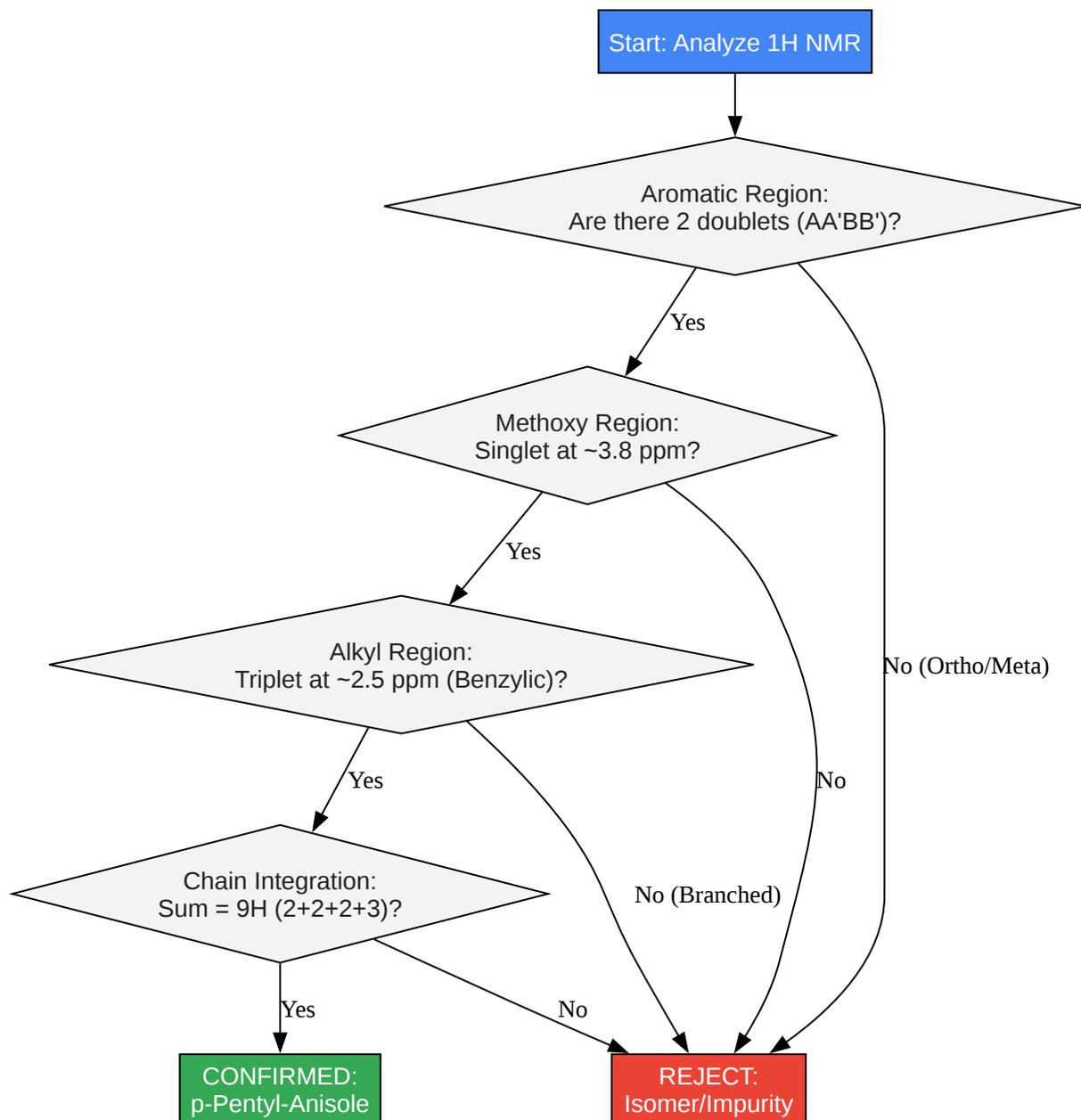
The

C spectrum must show exactly 10 distinct signals (due to symmetry in the aromatic ring).

Shift (ppm)	Carbon Type	Assignment
157.6	Quaternary (C)	(Deshielded by Oxygen)
135.0	Quaternary (C)	
129.3	Methine (CH)	Aromatic CH (meta to OMe)
113.6	Methine (CH)	Aromatic CH (ortho to OMe)
55.2	Methyl ()	Methoxy Carbon
35.0	Methylene ()	(Benzylic)
31.5	Methylene ()	
31.1	Methylene ()	
22.5	Methylene ()	
14.0	Methyl ()	Terminal Methyl

Structural Assignment Workflow

The following logic gate ensures the spectrum matches the structure, ruling out isomers like p-tert-pentyl anisole.



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Figure 2: NMR Validation Logic Gate. This workflow validates the para-substitution and the linear pentyl chain.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from concentration broadening:

- Mass: Weigh 10–15 mg of p-pentyl-anisole.
- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS (v/v).
- Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove particulate impurities (crucial for liquid crystal grade purity).
- Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1 and Z2 is recommended if line width > 0.5 Hz.

GC-MS Method Parameters

For impurity profiling (e.g., detecting unreacted p-cresol or pentyl halides):

- Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25 μ m film).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Split 50:1 @ 250°C.
- Oven Program:
 - Hold 60°C for 2 min.
 - Ramp 15°C/min to 280°C.
 - Hold 5 min.
- Detection: MS Source 230°C, Quad 150°C, Scan 40–400 amu.

References & Authoritative Grounding

- National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methoxy-4-pentyl- (CAS 20056-58-0). NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' systems and McLafferty rearrangements).

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Sources

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- [2. benchchem.com \[benchchem.com\]](#)
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